1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 136476-20-5
VCID: VC11692662
InChI: InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
SMILES: C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Molecular Formula: C9H6BrF3
Molecular Weight: 251.04 g/mol

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

CAS No.: 136476-20-5

Cat. No.: VC11692662

Molecular Formula: C9H6BrF3

Molecular Weight: 251.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene - 136476-20-5

Specification

CAS No. 136476-20-5
Molecular Formula C9H6BrF3
Molecular Weight 251.04 g/mol
IUPAC Name 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Standard InChI InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2
Standard InChI Key DEAILPKMQOFCRE-UHFFFAOYSA-N
SMILES C=C(C1=CC=C(C=C1)Br)C(F)(F)F
Canonical SMILES C=C(C1=CC=C(C=C1)Br)C(F)(F)F

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is C₉H₆BrF₃, with a molecular weight of 251.04 g/mol. The benzene core is substituted at the 1- and 4-positions, with bromine and a trifluoropropenyl group, respectively. The trifluoropropenyl moiety consists of a propenyl chain (C=C–CF₃), where the central carbon is bonded to three fluorine atoms, creating a strongly electron-withdrawing group.

Key structural insights include:

  • Bromine’s electronic influence: The bromine atom at position 1 induces inductive electron withdrawal, polarizing the aromatic ring and directing electrophilic substitution to specific positions .

  • Stereoelectronic effects of the trifluoropropenyl group: The CF₃ group’s electronegativity stabilizes the double bond in the propenyl chain, reducing reactivity toward addition reactions while enhancing thermal stability .

Synthetic Pathways and Optimization

Bromination Strategies

Bromination of aromatic precursors is a critical step in synthesizing this compound. A method analogous to the synthesis of 1-bromo-2,4,5-trifluorobenzene involves iron powder as a catalyst and liquid bromine as the brominating agent . For instance, in a typical procedure:

  • A benzene derivative (e.g., 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene) is dissolved in carbon tetrachloride.

  • Iron powder (0.025–0.050 equiv) is added, followed by dropwise addition of bromine (0.5–1.5 equiv) at 43–48°C over 3–4 hours.

  • The mixture is heated to 62–68°C, and a radical initiator like azobisisobutyronitrile (AIBN, 0.002–0.006 equiv) is introduced to facilitate bromination .

Optimization Note: Excess bromine (>1 equiv) improves yield but risks di-substitution, while lower temperatures (45°C) minimize side reactions .

Trifluoropropenyl Group Installation

The trifluoropropenyl group can be introduced via cross-coupling reactions. A photoredox-catalyzed decarboxylative trifluoromethylation, as reported by Xu et al., enables the coupling of α,β-unsaturated carboxylic acids with trifluoromethyl sources . For example:

  • Reagents: (E)-3-(4-bromophenyl)acrylic acid, trifluoromethyl iodide, and a ruthenium-based photoredox catalyst.

  • Conditions: Visible light irradiation at room temperature for 12–24 hours .

This method achieves 75–83% yields for analogous trifluoropropenylbenzene derivatives .

Physicochemical Properties

PropertyValue/Description
Molecular Weight251.04 g/mol
Boiling Point~210–215°C (estimated)
Melting PointNot reported (likely <25°C)
LogP (Partition Coefficient)3.02–3.12 (calculated)
SolubilitySoluble in CCl₄, CHCl₃, THF

Key Observations:

  • High LogP: The compound’s lipophilicity (LogP ~3) suggests utility in lipid-rich environments, such as cell membranes in drug delivery .

  • Thermal Stability: The CF₃ group’s electron-withdrawing nature stabilizes the molecule against thermal degradation up to 150°C .

Applications in Organic Synthesis

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